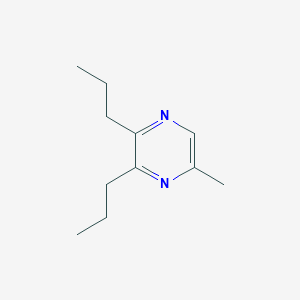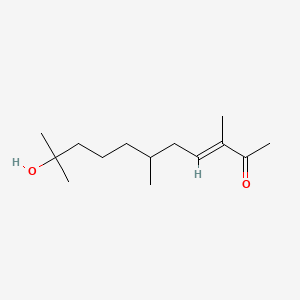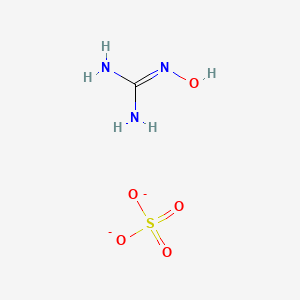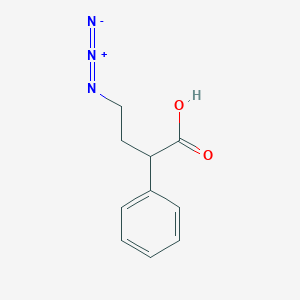![molecular formula C11H10ClNO4 B13779278 [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate CAS No. 77835-02-0](/img/structure/B13779278.png)
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate typically involves the reaction of 2-chlorobenzaldehyde with nitromethane under basic conditions to form the nitroalkene intermediate. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride
Substitution: Hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of chlorophenyl nitroacetate
Reduction: Formation of chlorophenyl amine acetate
Substitution: Formation of chlorophenyl nitroprop-2-enol
Wissenschaftliche Forschungsanwendungen
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetate group can be hydrolyzed to release the active compound, which then exerts its effects on molecular pathways involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl] acetate
- [(Z)-3-(2-chlorophenyl)-2-(4-methylphenyl)prop-2-enyl] acetate
Uniqueness
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is unique due to the presence of both a nitro group and an acetate ester, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
77835-02-0 |
|---|---|
Molekularformel |
C11H10ClNO4 |
Molekulargewicht |
255.65 g/mol |
IUPAC-Name |
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate |
InChI |
InChI=1S/C11H10ClNO4/c1-8(14)17-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-6H,7H2,1H3/b10-6- |
InChI-Schlüssel |
VTYWIWTXSBVBOK-POHAHGRESA-N |
Isomerische SMILES |
CC(=O)OC/C(=C/C1=CC=CC=C1Cl)/[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)OCC(=CC1=CC=CC=C1Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


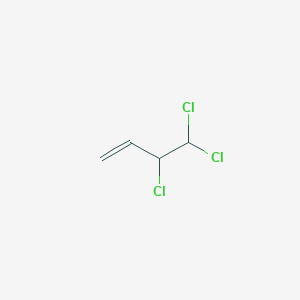

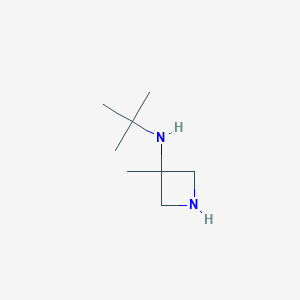
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
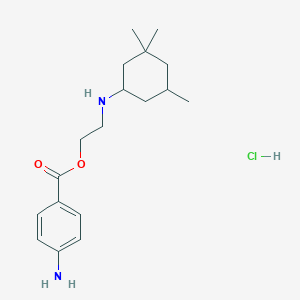
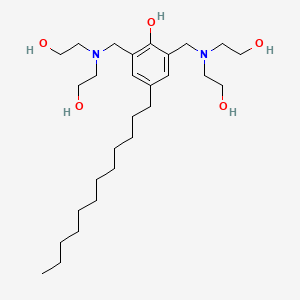
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

